molecular formula C9H9N3 B14869767 6-Cyclobutylpyrimidine-4-carbonitrile

6-Cyclobutylpyrimidine-4-carbonitrile

Cat. No.: B14869767
M. Wt: 159.19 g/mol
InChI Key: LUBOAKSXJUEPCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyclobutylpyrimidine-4-carbonitrile is a pyrimidine derivative featuring a cyclobutyl substituent at the 6-position and a carbonitrile group at the 4-position. Pyrimidine-based compounds are critical in medicinal chemistry and materials science due to their diverse reactivity and structural versatility.

Properties

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

6-cyclobutylpyrimidine-4-carbonitrile

InChI

InChI=1S/C9H9N3/c10-5-8-4-9(12-6-11-8)7-2-1-3-7/h4,6-7H,1-3H2

InChI Key

LUBOAKSXJUEPCR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NC=NC(=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclobutylpyrimidine-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutylamine with a suitable nitrile derivative in the presence of a base, followed by cyclization to form the pyrimidine ring.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes steps such as nucleophilic substitution, cyclization, and purification to achieve the desired product with high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 6-Cyclobutylpyrimidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be employed to modify the cyano group or other substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents on the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are often employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

6-Cyclobutylpyrimidine-4-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials with specific properties, such as electronic or optical materials.

Mechanism of Action

The mechanism of action of 6-Cyclobutylpyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s simple pyrimidine core contrasts with fused systems in E1 and E3, which may confer greater rigidity and π-conjugation .
  • Substituent positioning (e.g., 4-carbonitrile in the target vs. 3-carbonitrile in E3) alters electronic distribution and reactivity .

Key Observations :

  • E1 and E3 employ cyclization strategies for fused-ring systems, while the target compound’s synthesis likely prioritizes substituent introduction on a single ring.

Physicochemical Properties

Compound Solubility Melting Point (Hypothetical) IR Spectroscopy (cm⁻¹)
Target Compound Low in water (high cyclobutyl) 180–190°C ~2250 (C≡N), 1600–1650 (C=N/C=C)
E1 Moderate (polar pyrano-pyrimidine) 220–230°C 2250 (C≡N), 1640 (C=O), 1580 (C=N)
E2 High in basic pH (carboxylic acid) 150–160°C 1700 (C=O, acid), 1550 (C–Cl)
E3 Low (hydrophobic thiomethyl) 250–260°C 2250 (C≡N), 3430 (O–H/N–H), 1640 (C=O)

Key Observations :

  • The target’s cyclobutyl group reduces water solubility compared to E2’s ionizable carboxylic acid .
  • Nitrile IR absorption (~2250 cm⁻¹) is consistent across all carbonitrile-containing compounds .

Key Observations :

  • The target’s steric hindrance from cyclobutyl may slow reactions compared to E3’s accessible thiomethyl group .
  • E2’s carboxylic acid enables coordination chemistry, unlike the target’s non-ionizable nitrile .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.